molecular formula C9H10ClNO B14823832 4-Chloro-5-cyclopropoxy-2-methylpyridine

4-Chloro-5-cyclopropoxy-2-methylpyridine

Cat. No.: B14823832
M. Wt: 183.63 g/mol
InChI Key: TUUVUAOLDAEFON-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C9H10ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a cyclopropoxy group at the fifth position, and a methyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

4-Chloro-5-cyclopropoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyridine: Lacks the cyclopropoxy group, which can affect its reactivity and applications.

    5-Cyclopropoxy-2-methylpyridine:

    4-Chloro-5-methoxy-2-methylpyridine: Contains a methoxy group instead of a cyclopropoxy group, which can alter its chemical behavior.

Uniqueness

4-Chloro-5-cyclopropoxy-2-methylpyridine is unique due to the combination of the chlorine and cyclopropoxy groups on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

TUUVUAOLDAEFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)Cl

Origin of Product

United States

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